1H-Tetrazole-5-ethanol,1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole-5-ethanol,1-methyl- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Tetrazole-5-ethanol,1-methyl- can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts. This reaction proceeds readily in water and can be catalyzed by various agents, including iodine or silica-supported sodium hydrogen sulfate . Another method involves the use of triethyl orthoformate and sodium azide under mild conditions .
Industrial Production Methods: Industrial production of 1H-Tetrazole-5-ethanol,1-methyl- often employs microwave-assisted synthesis, which allows for the conversion of nitriles into tetrazoles in a short time with high yields. This method is efficient and environmentally friendly, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Tetrazole-5-ethanol,1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can produce a wide range of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and aryl halides.
Major Products: The major products formed from these reactions include various substituted tetrazoles, which can have different functional groups attached to the nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole-5-ethanol,1-methyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Tetrazole-5-ethanol,1-methyl- involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of these acids in biological systems. This property makes it useful in drug design, where it can enhance the stability and bioavailability of pharmaceuticals . The compound’s high nitrogen content also allows it to form stable complexes with metal ions, which can be exploited in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
1H-Tetrazole-5-ethanol,1-methyl- can be compared with other similar compounds, such as:
1H-Tetrazole, 5-methyl-: This compound has a similar structure but lacks the ethanol group, making it less versatile in certain applications.
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: This compound contains an amino group instead of an ethanol group, which can alter its reactivity and applications.
The uniqueness of 1H-Tetrazole-5-ethanol,1-methyl- lies in its combination of the tetrazole ring with an ethanol group, providing a balance of stability and reactivity that is valuable in various fields .
Eigenschaften
CAS-Nummer |
15284-35-2 |
---|---|
Molekularformel |
C4H8N4O |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
2-(1-methyltetrazol-5-yl)ethanol |
InChI |
InChI=1S/C4H8N4O/c1-8-4(2-3-9)5-6-7-8/h9H,2-3H2,1H3 |
InChI-Schlüssel |
FJDZXTRRPAOCMA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.